Dithiobiuret
Overview
Description
Dithiobiuret is an organosulfur compound with the chemical formula HN(C(S)NH₂)₂. It is a colorless solid that is soluble in warm water and polar organic solvents. The compound is planar with short carbon-sulfur and carbon-nitrogen distances, indicative of multiple bonding.
Mechanism of Action
Target of Action
Dithiobiuret primarily targets the neuromuscular system in mammals . It has been observed to cause a delayed onset of muscle weakness in rats, which has been attributed to depressed neuromuscular transmission .
Mode of Action
It is known to interact with the neuromuscular system, leading to depressed neuromuscular transmission . This interaction results in a delay in muscle function, causing weakness .
Biochemical Pathways
Given its impact on the neuromuscular system, it is likely that it interferes with the normal functioning of neurotransmitters and the transmission of signals in the nervous system .
Result of Action
The primary result of this compound’s action is a delayed onset of muscle weakness in mammals, specifically in rats . This is due to the compound’s effect on neuromuscular transmission . It is also known to be extremely toxic, and exposure can result in respiratory failure .
Biochemical Analysis
Biochemical Properties
Dithiobiuret plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to form complexes with metal ions such as cobalt, nickel, and copper . These interactions are facilitated by the presence of delocalized lone pairs of electrons on the sulfur and nitrogen atoms, which allow this compound to stabilize unusual oxidation states and chelate through different atoms depending on the conditions . This chelation ability makes this compound an interesting ligand for studying metal ion interactions in biochemical systems.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to cause neuromuscular dysfunction in rats, with the first signs of neurotoxicity appearing in motor endplates and preterminal axons . The compound leads to the accumulation of dense-cored vesicles, swollen mitochondria, and branching tubular smooth endoplasmic reticulum in motor endplates, indicating its impact on cellular organelles and structures . Additionally, this compound exposure results in the retraction of terminal axons and the interposition of Schwann cell processes between pre- and postsynaptic membranes .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with nucleophilic amino acid residues in proteins, leading to the formation of covalent adducts . These adducts can disrupt protein structure and function, causing damage to submembrane organelles, metabolic pathways, and cytological processes . This compound’s electrophilic nature allows it to form irreversible covalent bonds with nucleophilic centers on proteins, DNA, and RNA, which can result in enzyme inactivation and cellular toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exposure causes a delayed onset of muscle weakness in rats, attributed to depressed neuromuscular transmission . The compound’s effects on motor function are dosage- and time-dependent, with higher dosages leading to longer-lasting impairments . This compound also affects sensory function, although these effects are less pronounced compared to its impact on motor function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, exposure to this compound at dosages of 0.25, 0.5, and 1.0 mg/kg/day for five consecutive days resulted in dosage-dependent decreases in motor activity and grip strength . Higher dosages led to more significant and prolonged impairments in motor function, while sensory function remained largely unaffected . These findings suggest that this compound’s toxicity is dose-dependent and primarily affects the neuromuscular system.
Metabolic Pathways
This compound is metabolized in the rat through two main pathways: oxidation to thiuret and desulfuration to monothiobiuret . The liver plays a crucial role in the desulfuration process, with this compound-derived sulfur being eliminated more rapidly from the liver compared to other tissues . The presence of multiple metabolites in urine indicates the complexity of this compound’s metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner dependent on blood perfusion, tissue binding, and membrane permeability . In rats, the compound accumulates in the thyroid gland, lung, stomach, and fat, with the thyroid gland showing the highest concentration . The distribution of this compound is influenced by the dosage and dosing regimen, with chronic dosing leading to greater accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound involves its interaction with various cellular compartments. In motor endplates, this compound causes the accumulation of dense-cored vesicles, swollen mitochondria, and branching tubular smooth endoplasmic reticulum . These changes indicate that this compound affects the structure and function of subcellular organelles, particularly those involved in neuromuscular transmission .
Preparation Methods
Dithiobiuret can be synthesized through several methods. One common synthetic route involves the treatment of 2-cyanoguanidine with hydrogen sulfide. The reaction proceeds via guanylthiourea as an intermediate: [ \text{NCNC(NH₂) + H₂S → HN(C(S)NH₂)(C(NH)NH₂)} ] [ \text{HN(C(S)NH₂)(C(NH)NH₂) + H₂S → HN(C(S)NH₂)₂} ] This method is efficient and produces this compound in good yields .
Chemical Reactions Analysis
Dithiobiuret undergoes various chemical reactions, including oxidation, reduction, and substitution. As a thioamide, it can behave as a weak acid in solution and react with bases to form salts with the production of heat. It may also react with acids and reducing agents to form toxic hydrogen sulfide gas . Common reagents used in these reactions include hydrochloric acid and sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dithiobiuret has several scientific research applications. It is used as a ligand for the formation of complexes with metal ions, which can stabilize unusual oxidation states . In the field of neurotoxicology, 2,4-dithiobiuret is studied for its strong, reversible reducing properties . Additionally, this compound is used as a rubber accelerator and plasticizer in industrial applications .
Comparison with Similar Compounds
Dithiobiuret is similar to other thiourea derivatives, such as biuret and monothiobiuret. it is unique in its ability to form stable complexes with metal ions and its strong reducing properties. Other similar compounds include:
- Biuret
- Thiourea
- Monothiobiuret
These compounds share some chemical properties with this compound but differ in their specific applications and reactivity .
Properties
IUPAC Name |
carbamothioylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3S2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRRNZWTWJGJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3S2 | |
Record name | DITHIOBIURET | |
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DSSTOX Substance ID |
DTXSID2034968 | |
Record name | 2,4-Dithiobiuret | |
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Molecular Weight |
135.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dithiobiuret is a crystalline solid. Used as a plasticizer, as a rubber accelerator, and as an intermediate in manufacturing of pesticides. (EPA, 1998), Colorless solid; [HSDB] Crystalline solid; [Alfa Aesar MSDS] | |
Record name | DITHIOBIURET | |
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Solubility |
@ 27 °C: 0.27 G/100 ML WATER, 2.2 G/100 G ETHANOL, 16 G/100 G ACETONE, ABOUT 34 G/100 G CELLOSOLVE; IN BOILING WATER= ABOUT 8%; IN 1%SODIUM HYDROXIDE= 3.6 G/100 G; IN 5% SODIUM HYDROXIDE= 16 G/100 G; IN 10% SODIUM HYDROXIDE= 29 G/100 G; SOL IN ALKALIES WITH FORMATION OF WATER-SOLUBLE SALTS. | |
Record name | 2,4-DITHIOBIURET | |
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Density |
1.522 at 86 °F (EPA, 1998) - Denser than water; will sink, APPARENT BULK DENSITY 1.522 G/ML @ 30 °C | |
Record name | DITHIOBIURET | |
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Color/Form |
MONOCLINIC OR TRICLINIC CRYSTALS, COLORLESS CRYSTALS | |
CAS No. |
541-53-7 | |
Record name | DITHIOBIURET | |
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Record name | Dithiobiuret | |
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Melting Point |
358 °F decomposes (EPA, 1998) | |
Record name | DITHIOBIURET | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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